O-Decanoyl-L-carnitine

概要

説明

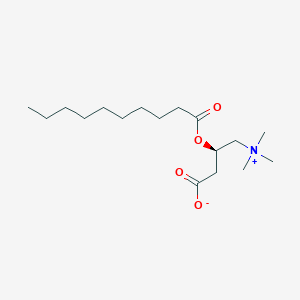

その化学式は C₁₇H₃₃NO₄ で、分子量は 315.45 g/mol です 。この化合物は、体内の脂肪酸代謝とエネルギー産生において重要な役割を果たします。

科学的研究の応用

Decanoyl-L-carnitine finds applications in various fields:

Metabolism Research: Studying fatty acid metabolism and lipid homeostasis.

Cardiovascular Health: Investigating its role in heart health and lipid transport.

Neuroprotection: Potential neuroprotective effects.

Sports Nutrition: As a dietary supplement for energy enhancement.

作用機序

デカンオイル-L-カルニチンは、ラット肝細胞における C24 脂肪酸(例:ドコサペンタエン酸およびドコサヘキサエン酸)からの不飽和脂肪酸代謝物の形成を促進します 。そのメカニズムは、ミトコンドリア膜を介した脂肪酸輸送を促進し、β酸化とエネルギー産生を促進することに関与しています。

6. 類似の化合物との比較

デカンオイル-L-カルニチンは、脂肪酸鎖長とカルニチン構造のユニークな組み合わせによって際立っています。類似の化合物には、他のアシルカルニチン(例:アセチル-L-カルニチン、プロピオニル-L-カルニチン)があり、それぞれに独自の特性があります。

Safety and Hazards

生化学分析

Biochemical Properties

Decanoyllevocarnitine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the transport of fatty acids into the mitochondria for β-oxidation . This process involves the esterification of L-carnitine to form acylcarnitine derivatives . The nature of these interactions is critical for maintaining normal biological functioning, especially in tissues that depend critically on fatty acid oxidation .

Cellular Effects

Decanoyllevocarnitine influences various types of cells and cellular processes. It plays a key role in cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . By facilitating the transport of fatty acids into the mitochondria, Decanoyllevocarnitine helps to power the cells and keep them working efficiently .

Molecular Mechanism

The molecular mechanism of action of Decanoyllevocarnitine involves its role in the transport of fatty acids into the mitochondria for β-oxidation . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Temporal Effects in Laboratory Settings

The effects of Decanoyllevocarnitine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role in energy production and fatty acid metabolism.

Dosage Effects in Animal Models

The effects of Decanoyllevocarnitine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings are crucial for understanding the safe and effective use of Decanoyllevocarnitine in clinical applications.

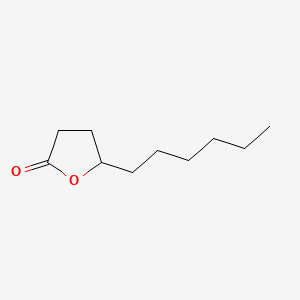

Metabolic Pathways

Decanoyllevocarnitine is involved in the metabolic pathways of fatty acid oxidation . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is key to elucidating the role of Decanoyllevocarnitine in energy production and fatty acid metabolism.

Transport and Distribution

Decanoyllevocarnitine is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation. This process is crucial for ensuring high tissue-to-plasma concentration ratios in tissues that depend critically on fatty acid oxidation .

Subcellular Localization

The subcellular localization of Decanoyllevocarnitine and its effects on activity or function are crucial aspects of its role in energy production and fatty acid metabolism . Targeting signals or post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function.

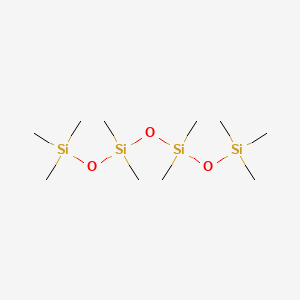

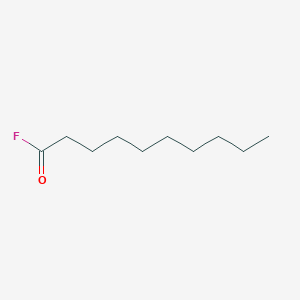

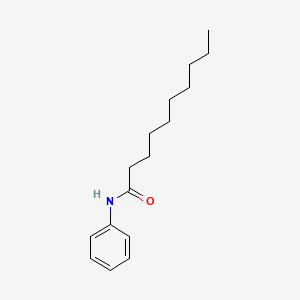

準備方法

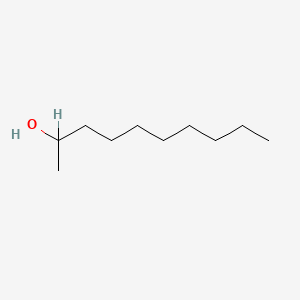

合成経路:: デカンオイル-L-カルニチンは、L-カルニチンをデカン酸(カプリン酸としても知られる)でアシル化することによって合成できます。この反応では、L-カルニチンのヒドロキシル基がデカンオイル基に置き換えられます。合成経路は以下のとおりです。

L-carnitine + Decanoic acid → Decanoyl-L-carnitine 反応条件:: アシル化反応は、通常、適切な溶媒と触媒を用いて、穏やかな条件下で行われます。溶媒と反応温度の選択は、生成物の収率と純度に影響を与えます。

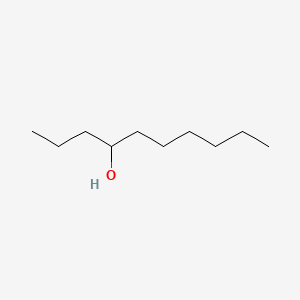

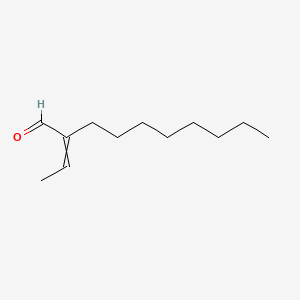

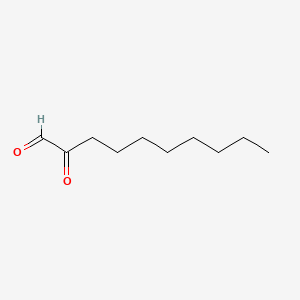

化学反応の分析

デカンオイル-L-カルニチンは、以下を含むさまざまな反応を起こします。

エステル加水分解: デカンオイル-L-カルニチンは、L-カルニチンとデカン酸に戻って加水分解することができます。

酸化: 酸化反応を起こし、酸化された誘導体を生成することがあります。

還元: エステル基の還元は、さまざまな中間体を生成します。

置換: エステル部分は、他の官能基に置換することができます。

加水分解: NaOH または KOH を用いたアルカリ加水分解。

酸化: KMnO₄ または H₂O₂ のような酸化剤。

還元: LiAlH₄ または NaBH₄ のような還元剤。

置換: さまざまな求核剤(例:アミン、チオール)。

主要な生成物:: 主要な生成物は、特定の反応条件によって異なります。加水分解は L-カルニチンとデカン酸を生成しますが、酸化と還元は異なる代謝物を生成します。

4. 科学研究の応用

デカンオイル-L-カルニチンは、さまざまな分野で応用されています。

代謝研究: 脂肪酸代謝と脂質恒常性の研究。

心臓血管の健康: 心臓の健康と脂質輸送における役割の調査。

神経保護: 潜在的な神経保護効果。

スポーツ栄養: エネルギー強化のための栄養補助食品として。

類似化合物との比較

Decanoyl-L-carnitine stands out due to its unique combination of fatty acid chain length and carnitine structure. Similar compounds include other acylcarnitines (e.g., acetyl-L-carnitine, propionyl-L-carnitine), each with distinct properties.

特性

IUPAC Name |

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSYCMHQXPBFU-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021655 | |

| Record name | Decanoyllevocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Decanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3992-45-8, 1492-27-9 | |

| Record name | Decanoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoyllevocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECANOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UV9H3KBCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Decanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

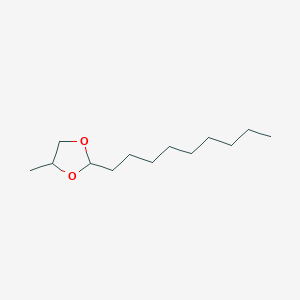

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could decanoyl-L-carnitine serve as a biomarker for diseases like nasopharyngeal carcinoma?

A2: Studies show a significant change in decanoyl-L-carnitine levels in both the serum and urine of nasopharyngeal carcinoma (NPC) patients. [] When combined with other metabolites like creatinine and octanoylcarnitine, it demonstrates potential as part of a diagnostic panel for NPC. []

Q2: What is the connection between decanoyl-L-carnitine and panhypopituitarism?

A3: In males with panhypopituitarism, a lower concentration of decanoyl-L-carnitine alongside higher free carnitine levels suggests a potential disorder in the carnitine shuttle system. [] This finding aligns with the clinical presentation of decreased fatty acid oxidation observed in this condition. [] Furthermore, the ratio of decanoyl-L-carnitine to L-carnitine shows promise as a diagnostic biomarker for panhypopituitarism. []

Q3: Does decanoyl-L-carnitine play a role in the diagnosis of premature ovarian insufficiency (POI)?

A4: Untargeted metabolite analysis has identified decanoyl-L-carnitine as a potential biomarker for POI. [] The study observed significant differences in decanoyl-L-carnitine levels in the plasma of POI patients compared to healthy controls. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。